2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid
Description
2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid is a substituted phenylacetic acid derivative featuring a bis(2-methylpropyl)amino group at the α-carbon position. This structural motif combines a phenyl ring with a branched alkylamino substituent, influencing its physicochemical and biological properties.
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-[bis(2-methylpropyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C16H25NO2/c1-12(2)10-17(11-13(3)4)15(16(18)19)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3,(H,18,19) |
InChI Key |
SGJVCNCXIJHYIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid typically involves the reaction of phenylacetic acid with bis(2-methylpropyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The specific pathways involved depend on the context of its use and the biological systems being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
*Estimated based on analogs in and .
Physicochemical Properties
- Acidity (pKa): Arylacetic acids like ibuprofen exhibit pKa values near 4.4 due to the electron-withdrawing phenyl group enhancing acidity . The bis(2-methylpropyl)amino group in the target compound may reduce acidity (higher pKa) via electron-donating effects, akin to 2-(carbamoylamino)-2-phenylacetic acid (pKa ~5.0) .
Pharmacological Activity
- NSAID Analogs: Compounds like ibuprofen and diclofenac (DIC) inhibit cyclooxygenase (COX) enzymes, with IC50 values in the µM range . The target compound’s activity may depend on steric hindrance from the bulky bis(2-methylpropyl)amino group.
- Antimicrobial Potential: β-lactam derivatives () highlight the importance of amino-acid motifs in antibiotics. The amino group in the target compound could facilitate interactions with bacterial targets.
Key Research Findings
Structural Influence on Bioactivity: Bulky substituents (e.g., bis(2-methylpropyl)amino) may reduce COX inhibition efficacy compared to smaller groups (e.g., ibuprofen’s isobutyl) due to steric effects .
Synthetic Feasibility: and confirm that amino-substituted phenylacetic acids can be synthesized via standard amidation or esterification protocols.
Biological Activity
2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid, commonly referred to as a derivative of phenylacetic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a bis(2-methylpropyl) amino group attached to a phenylacetic acid backbone. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C14H21N
- Molecular Weight : 219.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to modulate neurotransmitter systems and may exhibit anti-inflammatory properties. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways.
Biological Activities
-
Anti-inflammatory Activity
- Case Study : In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.
- Neuroprotective Effects
- Antioxidant Properties
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Neuroprotective | Reduction of oxidative stress | |
| Antioxidant | Scavenging of free radicals |
Research Studies and Findings
Several studies have focused on the biological implications of this compound:
- In Vitro Studies : These studies have assessed the compound's impact on cell lines exposed to inflammatory stimuli, revealing a dose-dependent reduction in inflammatory markers.
- In Vivo Models : Animal studies have indicated that administration of this compound leads to improved outcomes in models of neurodegenerative diseases, such as Alzheimer's disease, by mitigating cognitive decline and reducing amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
